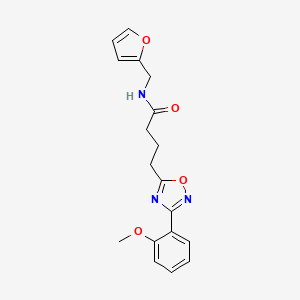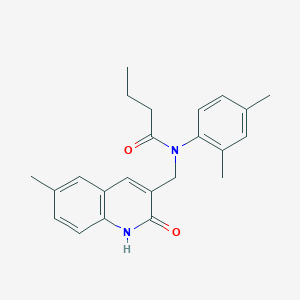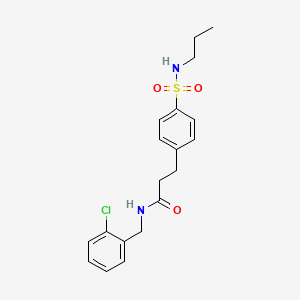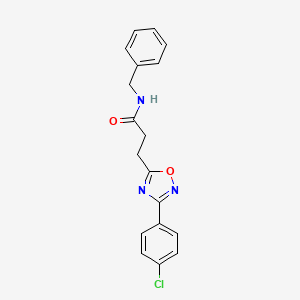
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of certain B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism of Action
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis in B-cells, leading to the suppression of tumor growth. It has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is its specificity for BTK, which minimizes off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways.
Future Directions
There are several potential future directions for the development of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to BTK inhibitors. Finally, there is interest in the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate to form 2-tert-butyl-8-methylquinoline-3-carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(2-aminophenyl)acetamide to form the intermediate product. This is then treated with formaldehyde and hydrogen cyanide to form the final product, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide.
Scientific Research Applications
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.
properties
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-9-7-8-16(2)21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOHMMMKBZCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
